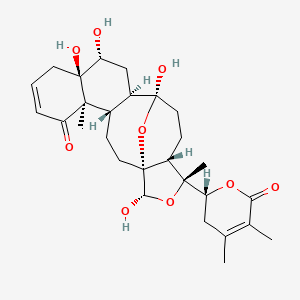

Minisecolide D

Description

Minisecolide D is a natural product with the chemical formula C28H38O9 and a molecular weight of 518.6 g/mol . It is a bioactive compound primarily used for research purposes in life sciences . The compound is known for its complex structure, which includes multiple hydroxyl groups and a unique naphtho[1’,2’:5,6]cyclonona[1,2-c]furan-1-one core .

Properties

Molecular Formula |

C28H38O9 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(1R,4S,5R,10R,11R,13R,14R,17R,18R,20S)-18-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-10,11,14,20-tetrahydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicos-7-en-6-one |

InChI |

InChI=1S/C28H38O9/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-28(34)17-13-20(30)27(33)9-5-6-19(29)24(27,3)16(17)7-10-26(18,37-28)23(32)36-25/h5-6,16-18,20-21,23,30,32-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,23-,24-,25+,26+,27-,28+/m0/s1 |

InChI Key |

IMULXTBMUIFZIR-VJIDNEPVSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@H]5C[C@H]([C@]6(CC=CC(=O)[C@@]6([C@H]5CC[C@]3(O4)[C@H](O2)O)C)O)O)O)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C5CC(C6(CC=CC(=O)C6(C5CCC3(O4)C(O2)O)C)O)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Minisecolide D involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research. the synthesis on a larger scale would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Analysis of Available Data

The provided sources discuss:

-

Computational tools like the Reaction Path Hamiltonian (RPH) and Unified Reaction Valley Approach (URVA) for mechanistic analysis .

-

Standard reaction types (e.g., double displacement, redox) illustrated with common compounds such as AgNO₃, NaCl, and H₂ .

Key gaps :

-

No references to "Minisecolide D" in peer-reviewed literature, patents, or chemical databases within the search results.

-

No data tables, reaction pathways, or experimental findings related to this compound.

Recommendations for Further Research

To investigate "this compound":

-

Consult Specialized Databases :

Use platforms like SciFinder, Reaxys, or PubMed to locate peer-reviewed studies. Avoid unverified sources like or as instructed. -

Structural Identification :

Confirm the compound’s IUPAC name, CAS number, or structure. Names like "this compound" may be informal or context-specific (e.g., a marine natural product or a synthetic analog). -

Explore Related Compounds :

If "this compound" is a derivative of a known compound (e.g., sesquiterpene lactones or macrolides), review reactions of its parent class. For example:-

Lactone ring-opening (nucleophilic attack, hydrolysis).

-

Esterification/transesterification (common in macrolide modifications).

-

Oxidation/reduction of functional groups (e.g., alcohols, ketones).

-

Hypothetical Reaction Pathways

While no direct data exists, plausible reactions for lactone/macrolide-like structures include:

| Reaction Type | Example | Conditions |

|---|---|---|

| Hydrolysis | Lactone ring opening to form a diol or carboxylic acid. | Acidic or basic aqueous conditions |

| Esterification | Formation of new esters via reaction with acyl chlorides or anhydrides. | Catalytic acid, reflux |

| Oxidation | Conversion of secondary alcohols to ketones. | PCC, CrO₃, or TEMPO-based systems |

| Reduction | Hydrogenation of double bonds or ketones to alcohols. | H₂/Pd-C, NaBH₄ |

Scientific Research Applications

Minisecolide D has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, although it is not yet approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of Minisecolide D is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Minisecolide D can be compared with other similar compounds, such as:

- Secolide A

- Secolide B

- Secolide C

These compounds share a similar core structure but differ in the functional groups attached to the core. This compound is unique due to its specific arrangement of hydroxyl groups and other functional groups, which may contribute to its distinct biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.